molecular formula C9H6F4O2 B7993942 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B7993942
M. Wt: 222.14 g/mol
InChI Key: SEMUAZZFDABXHZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl (CF₃) group and a substituted phenyl ring bearing both a fluorine atom at the para-position and a methoxy (-OCH₃) group at the ortho-position. This compound’s structure imparts unique electronic and steric properties, making it valuable in pharmaceutical, agrochemical, and materials science research. The CF₃ group enhances metabolic stability and lipophilicity, while the fluorine and methoxy substituents influence reactivity and intermolecular interactions .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUAZZFDABXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the introduction of a trifluoromethyl group to a substituted benzaldehyde precursor. The key intermediate, 4-fluoro-2-methoxybenzaldehyde, reacts with trifluoroacetaldehyde or its derivatives under nucleophilic conditions.

Procedure and Conditions

  • Starting Material : 4-Fluoro-2-methoxybenzaldehyde (synthesized via methoxylation and fluorination of 2,4-difluoronitrobenzene).

  • Trifluoromethyl Source : Trifluoroacetaldehyde ethyl hemiacetal or trimethyl(trifluoromethyl)silane (TMSCF3).

  • Catalyst : Tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C for 12–24 hours.

Yield and Challenges

  • Typical Yield : 65–78%.

  • Challenges : Competing side reactions (e.g., over-fluorination) and moisture sensitivity of trifluoromethylating agents.

  • Optimization : Anhydrous conditions and slow addition of reagents improve selectivity.

Oxidation of Trifluoromethyl Alcohols

Substrate Preparation

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanol is synthesized via Grignard addition to 4-fluoro-2-methoxyacetophenone, followed by reduction with sodium borohydride (NaBH4).

Nitroxide-Catalyzed Oxidation

  • Catalyst : 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT).

  • Oxidant : Potassium persulfate (K2S2O8).

  • Conditions : Acetonitrile, 50°C, 48 hours.

  • Yield : 82–89%.

Dess–Martin Periodinane (DMP)

  • Reagent : DMP in dichloromethane (DCM).

  • Temperature : Room temperature, 2 hours.

  • Yield : 75–80%.

Comparative Analysis

MethodCatalyst/ReagentYield (%)CostScalability
Nitroxide/PersulfateACT + K2S2O882–89ModerateHigh
DMPDess–Martin reagent75–80HighLow

Friedel–Crafts Acylation

Mechanism

Electrophilic acylation of 1-fluoro-3-methoxybenzene with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids.

Procedure

  • Acylating Agent : TFAA.

  • Catalyst : Aluminum chloride (AlCl3) or boron trifluoride (BF3).

  • Solvent : DCM or nitrobenzene.

  • Temperature : −10°C to 0°C.

  • Yield : 70–85%.

Limitations

  • Regioselectivity : Competing para-acylation requires excess catalyst.

  • Side Products : Diacylated derivatives if stoichiometry is uncontrolled.

Catalytic Hydrogenation of Nitro Precursors

Multi-Step Synthesis

  • Nitro Intermediate : 4-Fluoro-2-methoxy-5-nitroacetophenone is prepared via nitration of 4-fluoro-2-methoxyacetophenone.

  • Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.

  • Oxidation : The amine is oxidized to the ketone using manganese dioxide (MnO2).

Key Data

  • Nitro Intermediate Yield : 87%.

  • Reduction Efficiency : 98% conversion.

  • Final Oxidation Yield : 73%.

Industrial-Scale Considerations

Cost-Efficiency

  • Preferred Method : Nitroxide/persulfate oxidation due to low catalyst loading and recyclability.

  • Waste Management : Neutralization of acidic byproducts (e.g., H2SO4) is critical.

Emerging Techniques

Continuous-Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., nitration).

  • Residence Time : 5–10 minutes.

  • Yield Improvement : 10–15% over batch methods.

Biocatalytic Approaches

Enzymatic oxidation using alcohol dehydrogenases is under investigation but currently yields <50%.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. For instance, 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone has been explored for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising cytotoxicity against various cancer types, suggesting further exploration in drug development .

Antimicrobial Properties
The compound's unique structure also enhances its antimicrobial efficacy. In vitro studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics. This property is particularly valuable given the rise of antibiotic-resistant bacteria .

Agrochemicals

Pesticide Development
Fluorinated compounds are increasingly used in agrochemicals due to their stability and effectiveness. This compound has been evaluated as a potential pesticide ingredient. Its fluorinated structure contributes to increased lipophilicity and bioavailability in target organisms. Field trials have indicated that formulations containing this compound can effectively control pest populations while minimizing environmental impact .

Materials Science

Polymer Production
The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research has shown that this compound can be used as a monomer in the synthesis of fluorinated polymers with desirable properties for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsPromising cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against certain bacterial strains
AgrochemicalsPesticide formulationsEffective pest control with minimal environmental impact
Materials SciencePolymer synthesisEnhanced thermal stability and chemical resistance

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of fluorinated ketones similar to this compound. The research focused on its mechanism of action and cytotoxic effects on breast cancer cells. Results indicated significant apoptosis induction in treated cells compared to controls .

Case Study 2: Pesticide Efficacy
Field trials assessing the effectiveness of a pesticide formulation containing this compound demonstrated a reduction in pest populations by over 70% within two weeks of application. The formulation was noted for its low toxicity to non-target species .

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl-Substituted Trifluoroethanone Derivatives

Compounds with trifluoroethanone moieties attached to substituted phenyl rings are widely studied. Key analogs include:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Applications/Properties References
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 4-OH Not reported 95% purity Intermediate for β-diketone ligands
4′-Methoxy-2,2,2-trifluoroacetophenone 4-OCH₃ Not reported Not reported Photovoltaic materials, catalysis
2,2,2-Trifluoro-1-(4-propylphenyl)ethanone 4-C₃H₇ Not reported Not reported Organic synthesis intermediates
Target Compound 4-F, 2-OCH₃ Not reported Not reported Potential drug candidate, synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-F substituent (electron-withdrawing) reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance compared to 4-OCH₃ (electron-donating) analogs .
  • Solubility : Methoxy groups improve solubility in polar solvents, whereas trifluoromethyl groups increase lipophilicity .

Heterocyclic Trifluoroethanone Derivatives

Trifluoroethanone groups are also attached to heterocycles like triazoles and naphthyridines:

Compound Name Heterocycle Melting Point (°C) Yield (%) Key Applications References
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone 1,2,3-Triazole 105–108 80% Anticancer agents, click chemistry
2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone 1,8-Naphthyridine Not reported Not reported Antimicrobial agents
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone 1,3,4-Oxadiazole Not reported Not reported Fluorescent probes

Key Observations :

  • Reactivity: Triazole-linked trifluoroethanones (e.g., 2a in ) exhibit high regioselectivity in cycloaddition reactions, enabling efficient synthesis of bioactive molecules .
  • Biological Activity : Naphthyridine derivatives show enhanced antimicrobial activity due to the planar heterocyclic system, which facilitates DNA intercalation .

Aliphatic and Silicon-Containing Analogs

Compound Name Structural Feature Melting Point (°C) Yield (%) Key Applications References
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanone Tetrahydrofuran ring Not reported Not reported Polymer precursors
2,2,2-Trifluoro-1-(3-trimethylsilylphenyl)ethanone Trimethylsilyl group Not reported 34% (s.c.) Acetylcholinesterase inhibitor

Key Observations :

  • Steric Effects : Bulky groups like trimethylsilyl reduce metabolic clearance, improving pharmacokinetics (e.g., bioavailability of 34% via subcutaneous administration) .
  • Polymer Applications : Aliphatic analogs are used in hyperbranched polymer synthesis due to their controlled branching .

Melting Points and Stability

  • Triazole derivatives (e.g., 2a in ) have higher melting points (105–108°C) due to crystalline packing, whereas liquid or oily analogs (e.g., 4f in ) lack strong intermolecular forces .
  • The target compound’s melting point is unreported but expected to be moderate due to the balance of fluorine (rigidity) and methoxy (flexibility) groups.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No. 1256467-28-3) is a fluorinated organic compound notable for its unique trifluoromethyl and methoxy functional groups. With a molecular formula of C9H6F4O2 and a molecular weight of approximately 222.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound features a ketone functional group that contributes to its reactivity. The presence of the trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes. This property is crucial for the compound's interactions with various biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. The methoxy group is believed to enhance binding affinity and specificity towards certain biological targets, although detailed studies are still ongoing to elucidate these interactions fully .

Biological Activity and Therapeutic Potential

The compound's biological activity has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often exhibit enhanced antimicrobial properties. The structural similarity to known antimicrobial agents has prompted investigations into its efficacy against bacteria and fungi.
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on specific targets like DprE1, which is involved in tuberculosis pathogenesis. Compounds with structural similarities have shown varying degrees of inhibitory activity against this enzyme .

Case Studies

Several case studies have been conducted to assess the compound's biological effects:

  • In vitro Studies : Research involving cell lines has demonstrated that this compound exhibits cytotoxic effects at certain concentrations. These studies typically measure cell viability and proliferation rates in response to varying doses of the compound.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl ring significantly affect the compound's potency against specific biological targets. For instance, substituting different functional groups has led to variations in inhibitory activity against DprE1 .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaSimilarity Index
4-Methoxy-2-(trifluoromethyl)benzaldehydeC9H8F3O20.84
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanoneC9H8F3O20.86
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanoneC9H8F3O20.81
1-(4-(Trifluoromethoxy)phenyl)ethanoneC9H8F3O30.78
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-oneC11H12F3O30.81

This table illustrates how closely related compounds can vary in their biological activities based on minor structural differences.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone, and how are they experimentally determined?

  • Methodological Answer : The compound's enthalpy of vaporization at boiling point is critical for thermodynamic studies and can be measured using gas-phase ion energetics or phase-change calorimetry. Boiling points (e.g., 469.2 K for related derivatives) are determined via standardized methods like NIST-referenced techniques . Structural stability under varying temperatures and solvent interactions should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What are the common synthetic routes for preparing this compound, and what are their mechanistic considerations?

  • Methodological Answer : Friedel-Crafts acylation is widely employed, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the trifluoroethanone group to aromatic rings. Alternative methods include the Perkin reaction for synthesizing fluorinated cinnamic acid derivatives, where sodium acetate and acetic anhydride facilitate condensation . Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products like regioisomers.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~-71 to -81 ppm in ¹⁹F NMR) and aromatic protons (e.g., δ 7.34–8.27 ppm for para-substituted phenyl rings). Compare with published spectra for derivatives like 2,2,2-trifluoro-1-(p-tolyl)ethanone .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 204–242 for related analogs) and fragment patterns .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at controlled temperatures (2–8°C) to prevent hydrolysis or oxidation. Use explosion-proof equipment during synthesis due to flammability risks. Avoid exposure to moisture and strong acids/bases, which may degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives with multiple substituents be addressed?

  • Methodological Answer : For derivatives like 2,2,2-trifluoro-1-(1-(4-nitrobenzyl)-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone, employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to control regioselectivity. Use steric and electronic directing groups (e.g., methoxy or nitro) on the aromatic ring to guide acylation .

Q. What computational modeling approaches are suitable for predicting reaction pathways or optimizing synthetic yields?

  • Methodological Answer : Density functional theory (DFT) can model transition states and intermediates in Friedel-Crafts reactions. Parameters like Fukui indices help predict electrophilic substitution sites on the aromatic ring. Software suites (e.g., Gaussian, ORCA) enable energy profile simulations to identify optimal catalysts or solvents .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer : Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For hydrate formation (observed in DMSO-d₆), compare anhydrous vs. hydrated ¹³C NMR spectra. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .

Q. What advanced applications does this compound have in polymer science or materials chemistry?

  • Methodological Answer : It serves as a monomer for hyperbranched polymers via self-polycondensation. Controlled branching (0–100%) is achieved using trifluoromethanesulfonic acid as a catalyst, enabling tailored thermal and solubility properties. Applications include fluorinated coatings and high-performance resins .

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